molecular formula C14H12N2 B5630945 1-Prop-2-enylperimidine

1-Prop-2-enylperimidine

Cat. No.: B5630945
M. Wt: 208.26 g/mol
InChI Key: NHMWNTMJLVNEEJ-UHFFFAOYSA-N
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Description

1-Prop-2-enylperimidine is a bicyclic aromatic compound derived from the perimidine core structure, which consists of a fused benzene and imidazole ring system. The compound features a prop-2-enyl (allyl) group substituted at the 1-position of the perimidine scaffold. Perimidine derivatives are of significant interest in medicinal chemistry and materials science due to their aromaticity, structural rigidity, and ability to participate in hydrogen bonding and π-π interactions .

Properties

IUPAC Name

1-prop-2-enylperimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2/c1-2-9-16-10-15-12-7-3-5-11-6-4-8-13(16)14(11)12/h2-8,10H,1,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHMWNTMJLVNEEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C=NC2=CC=CC3=C2C1=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001320451
Record name 1-prop-2-enylperimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001320451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

18 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24792009
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

71695-13-1
Record name 1-prop-2-enylperimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001320451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below highlights key structural differences and unique properties of 1-Prop-2-enylperimidine relative to analogous compounds:

Compound Name Core Structure Substituent/Modification Key Properties
This compound Perimidine Prop-2-enyl at 1-position Enhanced π-conjugation; potential bioactivity via alkene reactivity
1H-Perimidine-2-carboxylic acid Perimidine Carboxylic acid at 2-position Improved solubility; used in biochemical assays
1-(Prop-2-enyl)piperidine Piperidine Prop-2-enyl at 1-position Flexible aliphatic ring; varied pharmacological applications
1-(Prop-2-yn-1-yl)pyrrolidine Pyrrolidine Prop-2-ynyl (alkyne) at 1-position Higher reactivity due to triple bond; limited stability
N-[1-(Piperidin-1-yl)prop-2-en-1-yl]prop-2-enamide Piperidine + acrylamide Prop-2-enyl and acrylamide groups Dual reactivity sites; used in polymer and drug synthesis
1-(Prop-2-enoyl)-4-(pyridin-2-yl)piperidine-4-carbonitrile Piperidine + pyridine Prop-2-enoyl and pyridine groups Enhanced binding to metalloenzymes; anticancer research

Key Research Findings

Core Structure Influence :

  • The perimidine core (as in 1H-perimidine-2-carboxylic acid) provides aromatic stability and planar geometry, favoring interactions with DNA or proteins . In contrast, saturated heterocycles like piperidine or pyrrolidine (e.g., 1-(Prop-2-enyl)piperidine) exhibit conformational flexibility, enabling diverse binding modes in drug design .
  • The prop-2-enyl group in this compound introduces electrophilic character, making it susceptible to Michael addition or polymerization, similar to acrylamide derivatives .

Biological Activity: Piperidine derivatives with propenyl groups (e.g., N-[1-(Piperidin-1-yl)prop-2-en-1-yl]prop-2-enamide) demonstrate antimicrobial and kinase inhibitory activity . The perimidine scaffold, however, may target different pathways due to its distinct electronic profile . Alkene-containing compounds like 1-(Prop-2-enoyl)-4-(pyridin-2-yl)piperidine-4-carbonitrile show promise in cancer research, suggesting that this compound could also be explored for cytotoxic properties .

Chemical Reactivity :

  • The prop-2-enyl substituent’s alkene moiety can undergo reactions such as epoxidation or hydroamination, which are less feasible in saturated (e.g., piperidine) or alkyne-substituted (e.g., 1-(Prop-2-yn-1-yl)pyrrolidine) analogs .

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